molecular formula C10H8FNO2S B023246 5-(4-Fluorobenzyl)thiazolidine-2,4-dione CAS No. 291536-42-0

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Número de catálogo: B023246
Número CAS: 291536-42-0
Peso molecular: 225.24 g/mol
Clave InChI: KXGHAWOYZKFFPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a fluorine atom at the para position of the benzyl group attached to the TZD core.

Métodos De Preparación

Synthetic Routes for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Knoevenagel Condensation and Catalytic Reduction

This two-step approach begins with the condensation of 4-fluorobenzaldehyde and thiazolidine-2,4-dione to form 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, followed by selective reduction of the exocyclic double bond.

Step 1: Condensation Reaction

The reaction employs piperidinium acetate or pyrrolidine as catalysts in toluene or methanol under reflux (100–150°C). The mechanism involves base-catalyzed deprotonation of thiazolidinedione’s active methylene group, enabling nucleophilic attack on the aldehyde carbonyl . For example, 20 g of 4-fluorobenzaldehyde and 23 g of thiazolidine-2,4-dione in toluene with piperidinium acetate yield 35 g of the intermediate 5-(4-fluorobenzylidene)thiazolidine-2,4-dione after 5 hours .

Step 2: Reduction to Saturate the Methylene Group

The reduction step uses sodium borohydride (2–10 molar equivalents) with cobalt chloride (0.01–0.02 molar equivalents) and dimethylglyoxime (10–50 molar equivalents per cobalt) in basic aqueous solution. This system selectively reduces the α,β-unsaturated ketone without affecting the thiazolidinedione ring . The product precipitates upon acidification, enabling straightforward isolation.

Thiourea-Mediated Cyclization

An alternative route starts with 4-fluoroaniline, which undergoes Michael addition with methyl acrylate to form 2-bromo-3-(4-fluorophenyl)propionic acid methyl ester. Cyclization with thiourea in ethanol and sodium acetate yields 5-(4-fluorobenzyl)-2-imino-thiazolidine-4-one, which is oxidized to the final product .

Key Reaction Conditions:

  • Michael Addition : 4-fluoroaniline reacts with methyl acrylate under nitrogen to form the brominated ester.

  • Cyclization : Thiourea and sodium acetate in ethanol at reflux for 5 hours.

  • Oxidation : Hydrogen peroxide or other oxidizing agents convert the imino group to a dione .

Comparative Analysis of Preparation Methods

ParameterKnoevenagel Route Thiourea Route
Starting Materials 4-Fluorobenzaldehyde4-Fluoroaniline, methyl acrylate
Catalyst Piperidinium acetateSodium acetate
Solvent Toluene/methanolEthanol
Reaction Time 5 hours (condensation)5 hours (cyclization)
Key Advantage High-yield, aqueous workupModular for derivative synthesis
Yield 85–90% (intermediate) Not explicitly reported

The Knoevenagel method excels in industrial scalability due to water-compatible reductions and minimal purification steps. In contrast, the thiourea route facilitates derivative synthesis by introducing variability at the aniline stage but involves hazardous bromination and lower atom economy .

Optimization Strategies for Industrial Applications

Solvent and Catalyst Selection

  • Toluene vs. Methanol : Toluene minimizes side reactions during condensation but requires higher temperatures (~110°C). Methanol with pyrrolidine achieves similar yields at lower reflux temperatures (~65°C) .

  • Ligand-Accelerated Reduction : Dimethylglyoxime enhances cobalt’s catalytic activity, reducing borohydride consumption by 30% .

Temperature and Stoichiometry

  • Condensation : Excess thiazolidine-2,4-dione (1.2 equivalents) drives the reaction to completion .

  • Reduction : Maintaining pH >10 prevents thiazolidinedione ring hydrolysis during borohydride treatment .

Case Studies and Research Findings

Industrial-Scale Production (Patent WO2009148195A1)

A 400 mL toluene reaction with 20 g 4-fluorobenzaldehyde produced 35 g of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione (88% yield). Subsequent reduction with NaBH4–CoCl2 yielded 29 g of the target compound (82% yield) .

Derivative Synthesis (Quinoline Hybrids)

Researchers condensed this compound with quinoline carbaldehydes in tetrahydrofuran (THF) using sodium hydride. This generated hybrids with enhanced antidiabetic activity, though yields were unspecified .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluorobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacological Applications

Aldose Reductase Inhibition
One of the primary applications of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione is its inhibitory effect on aldose reductase (AR), an enzyme implicated in diabetic complications. Research indicates that derivatives of thiazolidine-2,4-dione exhibit varying degrees of AR inhibition, which is crucial for managing conditions like diabetic neuropathy and retinopathy. The structure-activity relationship (SAR) studies have shown that specific substitutions on the benzylidene moiety enhance the inhibitory activity against AR, making these compounds promising candidates for further development as therapeutic agents for diabetes-related complications .

Cholesterol Management
The compound has also been explored for its effects on lipid profiles. Studies have demonstrated that treatment with thiazolidine-2,4-dione derivatives can lead to improvements in triglyceride and low-density lipoprotein (LDL) cholesterol levels. This suggests potential applications in managing dyslipidemia associated with metabolic disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including Knoevenagel condensation. This process allows for the creation of various derivatives that can be tailored for specific biological activities. The incorporation of different substituents on the thiazolidine ring has been shown to significantly affect the pharmacological properties of these compounds .

Derivative Substituent AR Inhibition (IC50)
5a4-Chloro0.29 μM
5b3,4-DimethoxyNot specified
5c4-NitroEfficient AR inhibitor

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidine-2,4-dione derivatives in preclinical models:

  • Case Study 1 : A study published in July 2023 highlighted the synthesis of new thiazolidine-2,4-dione hybrids and their evaluation as AR inhibitors. The most active compounds showed significant potential for reducing hyperglycemia in diabetic models .
  • Case Study 2 : Another investigation focused on the lipid-modulating effects of thiazolidine derivatives, demonstrating their ability to lower LDL cholesterol and triglycerides in animal models .

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, some thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. Additionally, the compound may exert its effects through other pathways, such as inhibition of specific enzymes or modulation of cellular signaling pathways .

Comparación Con Compuestos Similares

Lipoxygenase (LOX) Inhibition
  • Halogenated TZDs, such as 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (1i) and 5-(3-bromobenzylidene)thiazolidine-2,4-dione (1p), demonstrated moderate lipid peroxidation inhibition (46.0–49.2%) at 100 µM, comparable to the antioxidant standard Trolox (62.3%) .
  • Key Trend : Hydrophobic substituents (e.g., halogens) at the benzylidene position enhance LOX inhibition, while polar groups (e.g., hydroxy, methoxy) reduce activity .
Antidiabetic Activity
  • PTP1B Inhibition : 5-(Substituted benzylidene)TZDs with electron-withdrawing groups (e.g., nitro, chloro) showed potent activity. For example, compound 7e (IC₅₀ = 4.6 µM) inhibited protein tyrosine phosphatase 1B (PTP1B), a key target in insulin signaling .
  • Hypoglycemic Effects : 5-(4-Methoxybenzylidene)TZD derivatives exhibited significant glucose-lowering effects in diabetic rodent models, attributed to enhanced PPAR-γ activation .
Antimicrobial Activity
  • Chlorinated TZDs, such as 5-(2,6-dichlorobenzylidene)TZD, displayed broad-spectrum antimicrobial activity against Gram-positive bacteria and Candida albicans . Fluorine’s smaller atomic radius and electronegativity may improve membrane penetration while maintaining potency .
Antioxidant Activity
  • Phenolic TZDs (e.g., 5-(3,4-dihydroxybenzylidene)TZD) showed strong radical scavenging due to multiple hydroxyl groups, whereas methoxy or halogen substituents reduced antioxidant capacity .
Mitochondrial Pyruvate Carrier (MPC) Inhibition
  • 5-BenzylideneTZDs outperformed 5-benzyl analogs in MPC inhibition. For instance, 5-(4-hydroxybenzylidene)TZD (IC₅₀ = 762 nM) suppressed mitochondrial respiration comparably to the reference inhibitor UK5099 .

Data Tables

Table 2: Impact of Substituent Position and Type on Activity

Substituent Position Substituent Type Activity Trend Example Compound
Para Halogen (F, Cl) Moderate LOX inhibition 5-(4-Fluorobenzyl)TZD
Para Methoxy (-OCH₃) High LOX inhibition 1d (76.3% inhibition)
Meta/Para Hydroxy (-OH) Strong antioxidant activity 5-(3,4-diOH)TZD
Ortho Chloro (-Cl) Enhanced antimicrobial potency 5-(2-Cl)TZD

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl) at the para position enhance lipophilicity and target binding in antidiabetic and antimicrobial TZDs .
  • Hydrophobic vs. Polar Groups : Methoxy and hydroxy groups improve LOX inhibition and antioxidant activity, respectively, but reduce mitochondrial targeting .
  • Benzylidene vs. Benzyl : The conjugated double bond in benzylidene derivatives enhances planarity and interaction with enzymatic active sites, leading to superior MPC and PTP1B inhibition compared to benzyl analogs .

Actividad Biológica

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antidiabetic and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidinedione class of compounds, characterized by a thiazolidine ring and a dione functional group. The presence of the fluorobenzyl substituent is believed to enhance its biological activity through improved receptor binding and metabolic stability.

Antidiabetic Activity

Thiazolidinediones, including this compound, are primarily known for their antidiabetic properties. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Research Findings

A study conducted by Pattan et al. synthesized various thiazolidinedione derivatives and evaluated their antidiabetic activity. The results indicated that compounds with similar structures exhibited significant glucose-lowering effects in vitro.

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundIC50 (µM)Reference
This compound0.210 ± 0.009
Pioglitazone0.061Standard
Compound A (similar structure)0.157

The above table illustrates the comparative potency of this compound against established antidiabetic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones, including this compound. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, thiazolidinediones have been observed to downregulate the vascular endothelial growth factor receptor (VEGFR-2), which is critical for tumor angiogenesis.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG213.84
Sorafenib (control)HepG29.17Standard
Compound B (similar structure)MCF-718.76

The data indicate that while this compound exhibits promising anticancer activity, it remains comparable to established treatments.

Case Studies and Clinical Implications

In a recent clinical study exploring the efficacy of thiazolidinediones in cancer treatment, it was found that patients receiving these compounds showed reduced tumor volumes alongside improved metabolic profiles. For example:

  • Case Study : A patient treated with a thiazolidinedione derivative displayed a 90% reduction in tumor volume over six months, alongside favorable serum biochemical parameters like triglycerides and cholesterol levels .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Synthesis Pathway : The compound is typically synthesized via a multi-step process. First, thiazolidine-2,4-dione reacts with 4-fluorobenzyl chloride under basic conditions (e.g., NaH or KH in DMF or DMSO) to form the fluorobenzyl-substituted intermediate. This is followed by reduction or condensation steps depending on the target derivative .
  • Critical Factors : Solvent choice (e.g., DMF vs. DMSO) and base selection (NaH vs. KH) significantly impact reaction efficiency. For example, DMF enhances solubility of aromatic intermediates, while NaH provides stronger deprotonation for nucleophilic substitution .

Q. How is structural confirmation of this compound achieved experimentally?

  • Analytical Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 are used to confirm substituent positions, such as the fluorobenzyl group’s methylene protons (~δ 4.2–4.5 ppm) and carbonyl carbons (~δ 170–175 ppm) .
  • DEPT-135 : Differentiates between CH3_3, CH2_2, and CH groups, critical for verifying the thiazolidine ring and fluorobenzyl connectivity .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial/Antioxidant : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and DPPH radical scavenging tests for antioxidant potential .
  • Antidiabetic/Hypoglycemic : Assess PPARγ agonism in HepG2 cells or glucose uptake in 3T3-L1 adipocytes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target selectivity?

  • Modification Strategies :

  • C5 Substituents : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position enhances antimicrobial activity but may reduce PPARγ binding .
  • N-Alkylation : Adding alkyl chains to the thiazolidine nitrogen improves metabolic stability and kinase selectivity (e.g., IGF-1R inhibition with IC50_{50} < 100 nM) .
    • Computational Tools : Molecular docking (e.g., VEGFR-2 or PPARγ binding pockets) and DFT-based HOMO-LUMO analysis predict electronic effects of substituents .

Q. How can researchers resolve contradictions in biological data across studies?

  • Case Example : While some studies report potent antidiabetic activity (e.g., PPARγ activation), others highlight antimicrobial effects. This divergence arises from assay-specific conditions (e.g., cell type, concentration ranges) and substituent-dependent target promiscuity .
  • Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular glucose uptake) and meta-analyses of substituent effects to clarify mechanisms .

Q. What advanced computational methods are employed in designing thiazolidine-2,4-dione-based inhibitors?

  • Hierarchical Virtual Screening : Combines ligand-based pharmacophore modeling (e.g., for IGF-1R) with molecular dynamics simulations to prioritize derivatives with optimal steric and electronic profiles .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and cytochrome P450 interactions to filter candidates with unfavorable pharmacokinetics .

Q. What strategies improve reaction yields and purity during scale-up synthesis?

  • Optimized Conditions :

  • Solvent Selection : Anhydrous DMF minimizes side reactions (e.g., hydrolysis) during fluorobenzyl substitution .
  • Catalysis : Pd/C or Raney Ni enhances reduction efficiency in hydrogenation steps (e.g., converting imines to amines) .
    • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials, confirmed by TLC monitoring .

Propiedades

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHAWOYZKFFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433404
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291536-42-0
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 3
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 5
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Reactant of Route 6
5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.